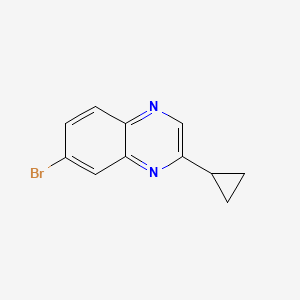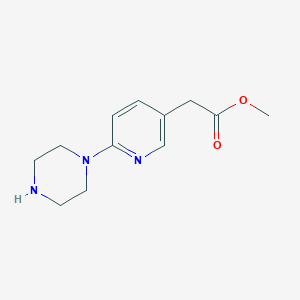
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that features a unique combination of adamantane and thiazolidinone moieties The adamantane group is known for its rigid, diamond-like structure, while the thiazolidinone ring is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include thionyl chloride, sulfur, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.
Substitution: The adamantane and thiazole groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane group can enhance the compound’s stability and bioavailability, while the thiazolidinone ring can participate in various chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Adamantyl)-1,3-thiazolidin-4-one: Lacks the thiazole group, which may affect its reactivity and applications.
3-(1,3-Thiazol-2-yl)-1,3-thiazolidin-4-one: Lacks the adamantane group, potentially altering its stability and bioavailability.
Uniqueness
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the adamantane and thiazole groups, which confer distinct chemical and physical properties. This combination can enhance its potential for various applications compared to similar compounds.
Propriétés
Numéro CAS |
70218-64-3 |
|---|---|
Formule moléculaire |
C16H20N2OS2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-(1-adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H20N2OS2/c19-13-9-21-14(18(13)15-17-1-2-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12,14H,3-9H2 |
Clé InChI |
HMSOQBWOUWEVIC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4N(C(=O)CS4)C5=NC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



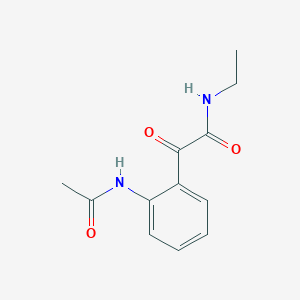


![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
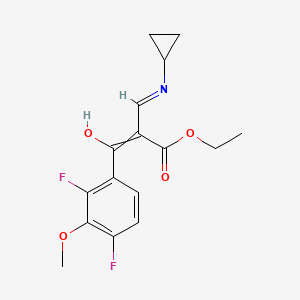




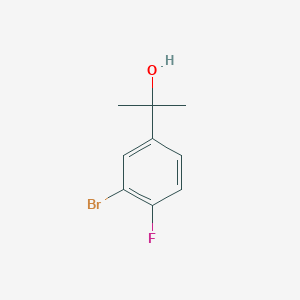
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
